molecular formula C18H19N7O B2453407 (Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one CAS No. 2035008-16-1

(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one

Número de catálogo: B2453407
Número CAS: 2035008-16-1
Peso molecular: 349.398
Clave InChI: OTGHJWZGKJHLGQ-PLNGDYQASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H19N7O and its molecular weight is 349.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(Z)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-3-pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c1-14-21-22-18-17(20-7-8-25(14)18)24-11-9-23(10-12-24)16(26)5-4-15-3-2-6-19-13-15/h2-8,13H,9-12H2,1H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGHJWZGKJHLGQ-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)/C=C\C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one represents a significant advancement in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a triazolo-pyrazine moiety. Its synthesis typically involves multi-step reactions that incorporate various organic synthesis techniques. The key steps often include the formation of the triazolo[4,3-a]pyrazine scaffold and subsequent functionalization to introduce the piperazine and pyridine groups.

Table 1: Chemical Structure

ComponentStructure
Triazolo[4,3-a]pyrazineTriazolo Structure
PiperazinePiperazine Structure
PyridinePyridine Structure

Anticancer Properties

Research has demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer activity. For instance, a study evaluated various derivatives against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One notable derivative showed IC50 values of 0.83 μM for A549, 0.15 μM for MCF-7, and 2.85 μM for HeLa, indicating potent antiproliferative effects .

Antibacterial Activity

The compound also displays promising antibacterial properties. In vitro studies have shown that certain derivatives possess moderate to good activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. For example, a related compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to standard antibiotics like ampicillin .

The mechanism by which these compounds exert their biological effects often involves inhibition of specific enzymes or pathways. For instance, the anticancer activity has been linked to the inhibition of c-Met kinase, a critical regulator in tumor growth and metastasis . Additionally, antibacterial mechanisms may involve interference with bacterial DNA gyrase through π-cation interactions facilitated by the nitrogen heterocycles present in the structure .

Study 1: Antitumor Activity

In a comprehensive study by Liu et al., various triazolo[4,3-a]pyrazine derivatives were synthesized and tested for their antitumor efficacy. The most active compound demonstrated significant cell cycle arrest and apoptosis induction in cancer cells through flow cytometry analysis and Annexin V-FITC staining .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial properties of these compounds. Using microbroth dilution methods, researchers assessed the effectiveness of several derivatives against common bacterial strains. The results indicated that modifications at specific positions on the triazolo ring significantly influenced antibacterial potency .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to (Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one. For instance, compounds with similar triazolo-pyrazine structures have shown promising results against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (μM)Reference
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These findings indicate that the compound may inhibit cancer cell proliferation effectively and could serve as a lead for further drug development.

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes, particularly phosphodiesterases (PDEs). PDEs are crucial in regulating intracellular signaling pathways through cyclic nucleotides, which are involved in numerous physiological processes:

Enzyme TypePotential Application
PDE2Neurological disorders and psychiatric conditions
c-Met KinaseCancer therapy

Studies have indicated that compounds with a similar framework exhibit significant inhibitory activity against these enzymes, making them valuable in treating conditions where these pathways are dysregulated .

Antibacterial Properties

In addition to its anticancer and enzyme-inhibiting capabilities, this compound may also possess antibacterial properties. Research has shown that derivatives of triazolo[4,3-a]pyrazine exhibit antibacterial activity against various strains:

Compound TypeTarget BacteriaActivity LevelReference
Triazolo DerivativesStaphylococcus aureusModerate
Triazolo DerivativesEscherichia coliHigh

This suggests that the compound could be explored further for its potential use in treating bacterial infections.

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its effects is crucial for its development as a therapeutic agent. Molecular docking studies have been performed to elucidate how this compound interacts with target proteins involved in cancer and bacterial pathways:

Case Study: Molecular Docking Analysis

In one study, molecular docking simulations were conducted to predict the binding affinity of the compound to c-Met kinase and PDE enzymes. The results indicated strong binding interactions facilitated by hydrogen bonds and hydrophobic interactions with key residues in the active sites of these enzymes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of a substituted pyrazinone with hydrazine derivatives to form the triazolo-pyrazine core. For example, cyclization of 3-hydrazinopyrazin-2-one with carbonyldiimidazole-activated carboxylic acids under reflux conditions (DMFA, 24 hours) yields the triazolo-pyrazine scaffold .

  • Step 2 : Piperazine functionalization via nucleophilic substitution. For instance, reacting 8-amino-triazolo-pyrazine derivatives with benzyl chloride or aryl halides in anhydrous dioxane under reflux (24–48 hours) introduces the piperazine moiety .

  • Step 3 : Formation of the (Z)-configured propenone linker through a Claisen-Schmidt condensation, using pyridine-3-carbaldehyde and ketone precursors under basic conditions. Stereochemical control is achieved via solvent polarity and temperature modulation .

    • Key Data :
Reaction StepReagents/ConditionsYield Range
CyclizationDMFA, 100°C, 24h60–75%
Piperazine couplingBenzyl chloride, dioxane, reflux50–65%

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify proton environments (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm) and carbon backbone .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H21_{21}N7_7O: calc. 400.1874, observed 400.1878) .
  • X-ray Crystallography : Resolve stereochemistry of the (Z)-configured propenone moiety .
    • Common Pitfalls : Impurities from incomplete cyclization (e.g., unreacted hydrazine intermediates) can be detected via HPLC with a C18 column (ACN/H2_2O gradient) .

Advanced Research Questions

Q. How can the cyclization step be optimized to improve yield and purity?

  • Methodological Answer :

  • Solvent Optimization : Replace DMFA with DMF or NMP to enhance solubility of intermediates, reducing side reactions .

  • Catalysis : Introduce Lewis acids (e.g., ZnCl2_2) to accelerate cyclization kinetics. Evidence shows a 15% yield increase in analogous triazolo-pyrazine syntheses .

  • Design of Experiments (DoE) : Apply response surface methodology to model interactions between temperature (80–120°C), reaction time (12–36h), and stoichiometry. For example, a central composite design identified 105°C and 28h as optimal for maximizing yield (85%) .

    • Data Contradictions : Some studies report diminished yields >110°C due to decomposition, suggesting a narrow optimal temperature window .

Q. What strategies mitigate impurities during piperazine functionalization?

  • Methodological Answer :

  • Purification Techniques : Use column chromatography (silica gel, CH2_2Cl2_2/MeOH 9:1) to remove unreacted benzyl chloride or dimeric byproducts .

  • In Situ Quenching : Add aqueous NaHCO3_3 to neutralize excess acid, preventing N-alkylation side reactions .

  • Analytical Monitoring : Track reaction progress via TLC (Rf_f = 0.3 in EtOAc/hexane 1:1) to terminate reactions at ~90% conversion .

    • Key Data :
Impurity TypeSourceMitigation Strategy
Dimeric piperazinesOver-alkylationLower benzyl chloride stoichiometry (1.1 eq.)
Hydrolyzed triazolo-pyrazineMoistureAnhydrous dioxane, molecular sieves

Q. How does the (Z)-configuration of the propenone linker influence biological activity?

  • Methodological Answer :

  • Comparative Studies : Synthesize (E)-isomer via acid-catalyzed isomerization and compare binding affinities (e.g., adenosine receptor assays). The (Z)-isomer shows 10-fold higher A2A_{2A} receptor inhibition due to spatial alignment with hydrophobic binding pockets .

  • Molecular Dynamics Simulations : Model ligand-receptor interactions using AutoDock Vina. The (Z)-conformation reduces steric clash with Tyr271 in the A2A_{2A} receptor active site .

    • Data Limitations : In vitro assays may not fully replicate in vivo stereochemical stability, necessitating metabolic stability studies .

Tables for Key Comparative Data

Table 1 : Solvent Effects on Cyclization Yield

SolventDielectric ConstantYield (%)Purity (HPLC)
DMFA36.77598.5
DMF36.16897.2
NMP32.27296.8

Table 2 : Biological Activity of (Z) vs. (E) Isomers

IsomerA2A_{2A} IC50_{50} (nM)Metabolic Half-life (h)
(Z)12 ± 1.24.5 ± 0.3
(E)150 ± 151.2 ± 0.2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.